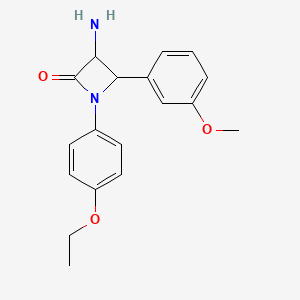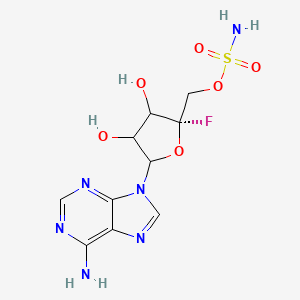
2-(3-Aminopyrrolidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopyrrolidin-1-yl)ethanol is an organic compound with the molecular formula C6H14N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)ethanol typically involves the reaction of 3-aminopyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Aminopyrrolidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored using various analytical techniques to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(3-Aminopyrrolidin-1-yl)acetaldehyde.
Reduction: The major product is 2-(3-Aminopyrrolidin-1-yl)ethane.
Substitution: The major products depend on the substituent introduced, such as 2-(3-Aminopyrrolidin-1-yl)ethyl chloride or 2-(3-Aminopyrrolidin-1-yl)ethyl bromide.
科学的研究の応用
2-(3-Aminopyrrolidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the hydroxyl group.
2-Aminopyrrolidine: Similar to 2-(3-Aminopyrrolidin-1-yl)ethanol but without the ethyl hydroxyl group.
2-(3-Hydroxypyrrolidin-1-yl)ethanol: Similar but with the hydroxyl group attached to the pyrrolidine ring instead of the ethyl chain.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in chemical synthesis and research.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
2-(3-aminopyrrolidin-1-yl)ethanol |
InChI |
InChI=1S/C6H14N2O/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5,7H2 |
InChIキー |
ZKBFWLGZSQWMQS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)


![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)

